Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound is recognized for its potential biological activity and is of interest in scientific research, particularly in the fields of medicinal chemistry and toxicology. The compound is classified under the International Union of Pure and Applied Chemistry as a carboxylate ester, which indicates that it contains a carboxylic acid derivative where the hydrogen atom of the hydroxyl group has been replaced by a methyl group.
The compound can be sourced from various chemical suppliers and databases, with its Chemical Abstracts Service number being 86718-01-6. It is classified under several categories, including:
The synthesis of methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves several methods:
The molecular formula for methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate is , with a molecular weight of approximately 176.18 g/mol. The structure features an imidazo[1,2-a]pyridine core with a carboxylate ester functional group attached at the 2-position.
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions:
The mechanism of action for methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate primarily involves its interaction with biological targets at the molecular level:
Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Esterification remains pivotal for introducing carboxylates at C2. Acid chloride/alcohol coupling with catalytic N-methylimidazole (10 mol%) and TMEDA enables near-quantitative methyl ester formation under mild conditions (CH₃CN, 25°C, 1 h). This method outperforms traditional Schotten-Baumann hydrolysis-prone approaches, achieving >95% yield with minimal purification [2]. Direct carboxyl activation using (COCl)₂/DMF followed by methanol quench provides a scalable alternative but risks epimerization at C3 in stereogenic analogs. For acid-sensitive substrates, DCC/DMAP-mediated coupling in anhydrous THF gives moderate yields (70–85%), though diazomethane (ethereal) remains optimal for sterically hindered acids despite safety constraints [6] [9].
Table 1: Esterification Methods for Imidazo[1,2-a]pyridine-2-carboxylic Acids
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
N-Methylimidazole/TMEDA | Cat. base, K₂CO₃, CH₃CN, rt, 1 h | >95 | Mild, high efficiency |
SOCl₂/MeOH | Reflux, 4 h | 80–88 | Simple setup |
DCC/DMAP | 0°C to rt, 12 h | 70–85 | Compatibility with acid-labile groups |
Diazomethane/Et₂O | 0°C, 30 min | >90 | No epimerization |
Palladium-catalyzed carbonylation enables direct C2 esterification. Suzuki carbonylative coupling of 2-bromo-7-methylimidazo[1,2-a]pyridine with Mo(CO)₆ as CO surrogate, Pd(OAc)₂/XPhos catalyst, and methanol nucleophile achieves 75–82% yield at 80°C in dioxane [7]. Microwave-assisted alkoxycarbonylation (PdCl₂(PPh₃)₂, CO gas, DBU, MeOH) reduces reaction times to 15 min (120°C) with 89% yield. Notably, regioselectivity is absolute at C2 due to electron density gradients directing transmetallation [7]. Challenges persist with 2,8-dibrominated substrates, where carboxylation at C2 requires bulky ligands (QPhos) to suppress bis-insertion.
C–H functionalization bypasses pre-halogenation. Minisci-type alkylation at C2 employs persulfate (K₂S₂O₈)-mediated decarboxylation of α-keto acids, yielding 2-(1-arylethyl) derivatives (60–75%). For C7-methyl activation, photocatalyzed bromination (eosin Y, NBS, blue LED) selectively provides the 7-(bromomethyl) intermediate—key for ester homologation or oxidation [4] [9]. Persulfate oxidation of the 7-methyl group generates the carboxylic acid, which can be re-esterified to the 2-carboxylate, enabling orthogonal derivatization [8].
Accelerated synthesis enhances throughput. Microwave cyclocondensation of 2-amino-4-methylpyridine with ethyl bromopyruvate (150°C, 20 min) gives ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate (87%), with subsequent NaOH/MeOH hydrolysis-esterification affording the methyl ester [7]. Continuous-flow esterification in microreactors (0.1 M substrate, DIC/DMAP, MeOH, 50°C, 5 min residence time) achieves 95% conversion, suppressing diacyl byproducts. For scale-up, telescoped flow systems integrate bromination (NBS, AIBN) and carbonylation, reducing purification steps [7].
Halogenation directs further C–C coupling. NCS-mediated chlorination at C7 of 7-methyl substrates occurs selectively (NCS, AIBN, CCl₄, reflux), forming 7-(chloromethyl) derivatives without C2 ester compromise (92% yield) [8]. Conversely, NBS bromination at C3 requires electron-withdrawing C2 esters to suppress N1 bromination: methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate reacts at C3 (NBS, CHCl₃, 0°C) to give 3-bromo analogs (85%), enabling Suzuki diversification [9].
Table 2: Regioselective Halogenation of Methyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
Target Position | Reagent | Conditions | Product | Yield (%) |
---|---|---|---|---|
7-(Chloromethyl) | NCS | AIBN, CCl₄, reflux, 3 h | Methyl 7-(chloromethyl)imidazo[1,2-a]pyridine-2-carboxylate | 92 |
C3 | NBS | CHCl₃, 0°C, 1 h | Methyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | 85 |
C8 | Br₂ | AcOH, 50°C, 6 h | Methyl 8-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | 78 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: